

# Spectroscopic Analysis of 2,6-Difluoropyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2,6-Difluoropyridine

Cat. No.: B073466

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This document provides an in-depth guide to the spectroscopic data of **2,6-Difluoropyridine** (CAS No: 1513-65-1), a key building block in pharmaceutical and materials science research. The guide is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and structured data tables are presented to facilitate analysis and replication.

## Molecular Structure and Properties

**2,6-Difluoropyridine** is a heterocyclic compound with the molecular formula  $C_5H_3F_2N$  and a molecular weight of approximately 115.08 g/mol. [1][2] Its structure, featuring two fluorine atoms adjacent to the nitrogen atom in a pyridine ring, significantly influences its electronic properties and reactivity. [3]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2,6-Difluoropyridine**. The presence of  $^1H$ ,  $^{13}C$ , and  $^{19}F$  nuclei provides multiple avenues for detailed structural analysis. Data is typically acquired in a deuterated solvent such as Chloroform-d ( $CDCl_3$ ). [4][5][6]

The  $^1H$  NMR spectrum of **2,6-Difluoropyridine** is characterized by two distinct signals corresponding to the protons on the pyridine ring. The symmetry of the molecule results in the equivalence of H-3 and H-5.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constants (J) Hz	Assignment
~7.85	Triplet of Triplets (tt)	$J(\text{H,H}) \approx 8.2 \text{ Hz}$ , $J(\text{H,F}) \approx 7.5 \text{ Hz}$	H-4
~6.85	Doublet of Triplets (dt)	$J(\text{H,H}) \approx 8.2 \text{ Hz}$ , $J(\text{H,F}) \approx 2.0 \text{ Hz}$	H-3, H-5

Note: Exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

The  $^{13}\text{C}$  NMR spectrum shows three signals due to the molecule's symmetry. The carbons attached to fluorine (C-2 and C-6) exhibit a large one-bond carbon-fluorine coupling.

Chemical Shift ( $\delta$ ) ppm	Coupling	Assignment
~163.2	(d, $^1J(\text{C,F}) \approx 240 \text{ Hz}$ )	C-2, C-6
~142.5	(t, $^2J(\text{C,F}) \approx 15 \text{ Hz}$ )	C-4
~108.1	(t, $^3J(\text{C,F}) \approx 4 \text{ Hz}$ )	C-3, C-5

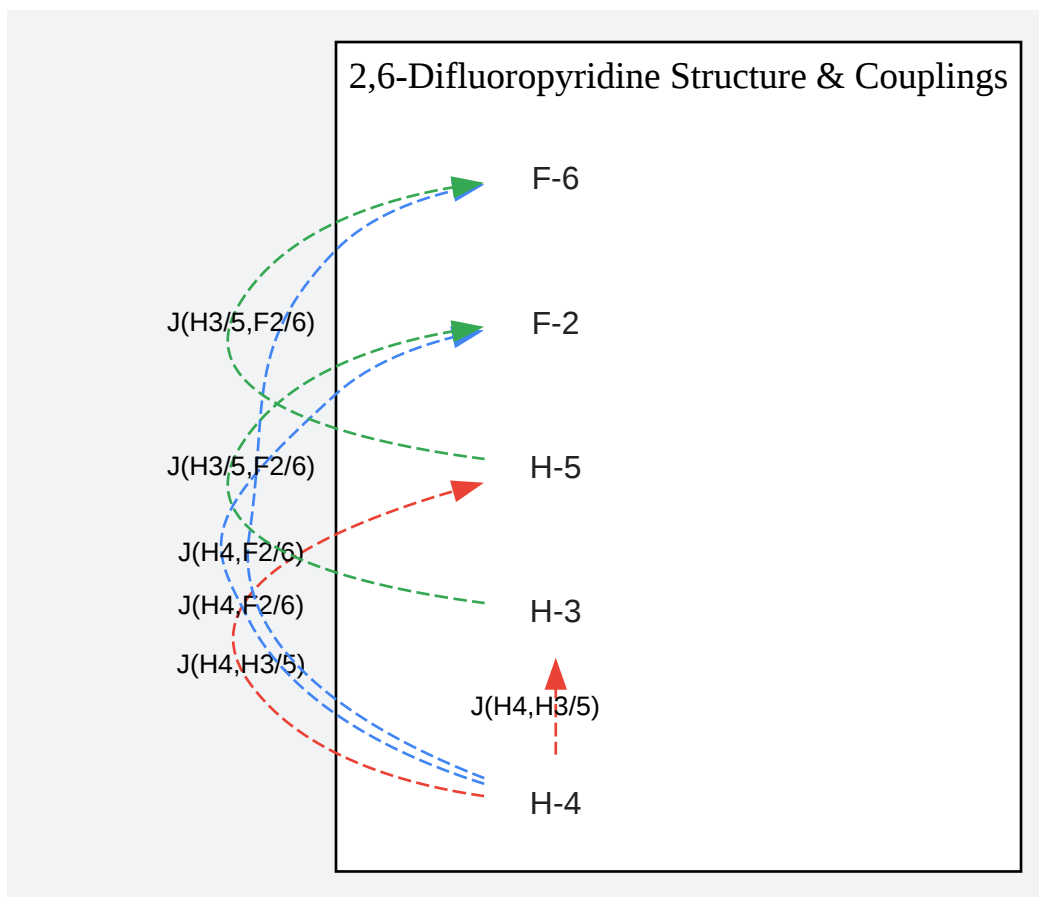
Data sourced from SpectraBase using  $\text{CDCl}_3$  as a solvent.[\[5\]](#)

The  $^{19}\text{F}$  NMR spectrum displays a single signal, as both fluorine atoms are chemically equivalent.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~ -69.0	Multiplet	F-2, F-6

Note:  $^{19}\text{F}$  chemical shifts are referenced relative to  $\text{CFCl}_3$ .[\[6\]](#)[\[7\]](#)

The following diagram illustrates the key spin-spin couplings in the **2,6-Difluoropyridine** molecule that give rise to the observed signal multiplicities in the  $^1\text{H}$  NMR spectrum.



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Caption: Spin-spin coupling pathways in **2,6-Difluoropyridine**.

## Infrared (IR) Spectroscopy

The IR spectrum of **2,6-Difluoropyridine** provides information about the vibrational modes of its functional groups. Key absorptions are related to C-H, C=N, C=C, and C-F bond vibrations.

The following table summarizes the major vibrational frequencies observed for **2,6-Difluoropyridine**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
1630 - 1580	Strong	C=N / C=C Ring Stretch
1450 - 1400	Strong	Aromatic Ring Stretch
1250 - 1150	Strong	C-F Stretch
800 - 750	Strong	C-H Out-of-plane Bend

Data derived from published studies and spectral databases.[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2,6-Difluoropyridine** provides information on its molecular weight and fragmentation pattern.

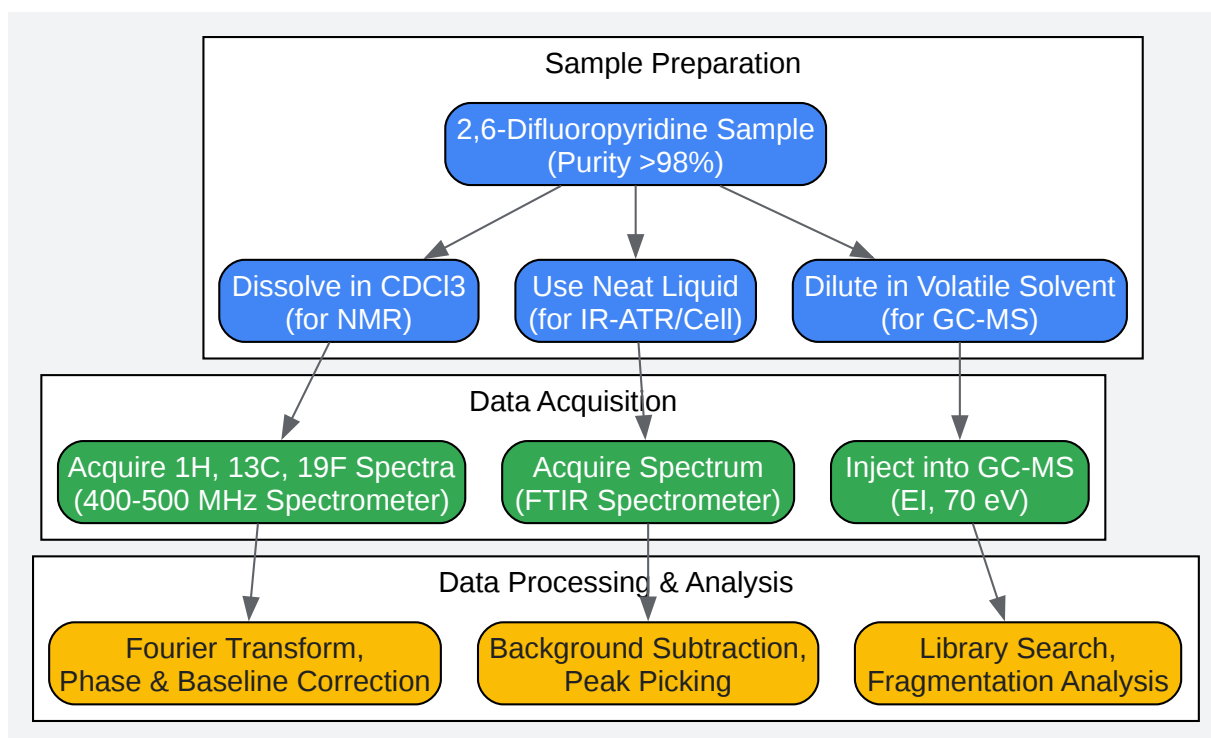
The mass spectrum is dominated by the molecular ion peak, confirming the molecular weight.

m/z	Relative Intensity (%)	Assignment
115	100	[M] <sup>+</sup> (Molecular Ion)
88	~40	[M - HCN] <sup>+</sup>
70	~25	[C <sub>4</sub> H <sub>2</sub> F] <sup>+</sup>

Data sourced from NIST and PubChem databases.[\[1\]](#)[\[9\]](#)

## Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data presented in this guide.



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